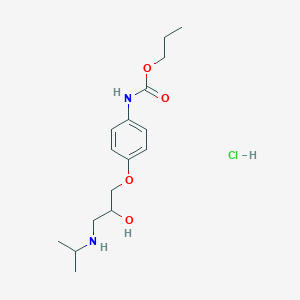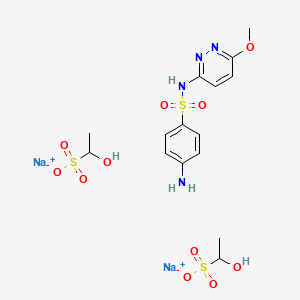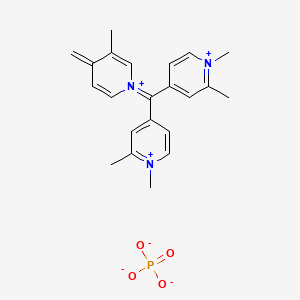
4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate is a complex organic compound It is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the initial aromatic amine through nitration and subsequent reduction.
Step 2: Alkylation of the aromatic amine to introduce the methyl groups.
Step 3: Condensation reactions to form the iminium and ammonium functionalities.
Step 4: Final phosphorylation to introduce the phosphate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. Catalysts and solvents would be selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and aromatic rings.
Reduction: Reduction reactions may target the iminium and ammonium functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- **4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium chloride
- **4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium sulfate
Uniqueness
The phosphate group in 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate may confer unique properties, such as increased solubility in water and potential for specific biochemical interactions.
Propiedades
Número CAS |
85188-04-1 |
|---|---|
Fórmula molecular |
C22H26N3O4P |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
1-[bis(1,2-dimethylpyridin-1-ium-4-yl)methylidene]-3-methyl-4-methylidenepyridin-1-ium;phosphate |
InChI |
InChI=1S/C22H26N3.H3O4P/c1-16-7-12-25(15-17(16)2)22(20-8-10-23(5)18(3)13-20)21-9-11-24(6)19(4)14-21;1-5(2,3)4/h7-15H,1H2,2-6H3;(H3,1,2,3,4)/q+3;/p-3 |
Clave InChI |
BKEYGGUAIMXXOE-UHFFFAOYSA-K |
SMILES canónico |
CC1=[N+](C=CC(=C1)C(=[N+]2C=CC(=C)C(=C2)C)C3=CC(=[N+](C=C3)C)C)C.[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


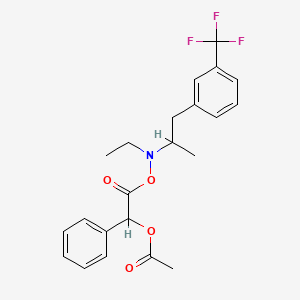
![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
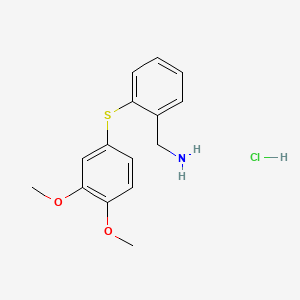
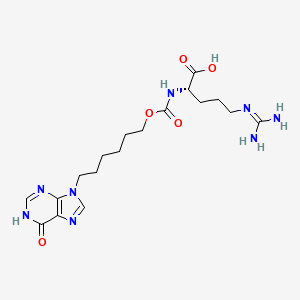
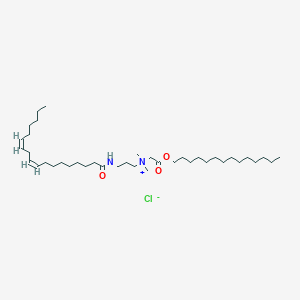
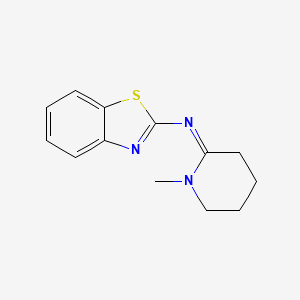
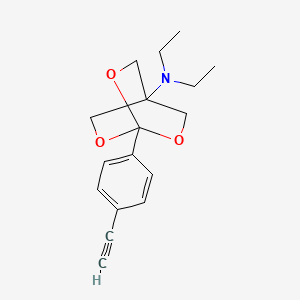


![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)

